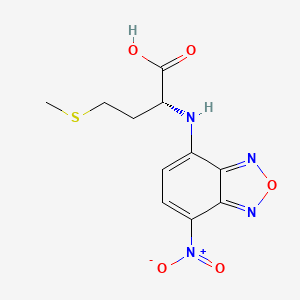
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine: is a compound that features a benzoxadiazole ring substituted with a nitro group at the 7-position and a methionine moiety. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with D-methionine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The methionine moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Reduction of the nitro group: yields the corresponding amino derivative.
Substitution reactions: can introduce various functional groups onto the benzoxadiazole ring.
Hydrolysis: results in the cleavage of the methionine moiety.
Scientific Research Applications
Chemistry: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it ideal for studying molecular interactions and reaction mechanisms.
Biology: In biological research, this compound is employed to label proteins and nucleic acids, allowing for the visualization of cellular processes under a fluorescence microscope. It is particularly useful in tracking the localization and movement of biomolecules within cells.
Medicine: The compound’s ability to label and track biomolecules makes it valuable in medical research, particularly in the study of disease mechanisms and drug delivery systems.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and biosensors. Its fluorescence properties are harnessed to create sensitive and specific detection systems for various analytes.
Mechanism of Action
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine exerts its effects is primarily through its interaction with biomolecules. The benzoxadiazole ring can form stable complexes with proteins and nucleic acids, allowing for their visualization under fluorescence. The nitro group can participate in redox reactions, further enhancing the compound’s utility in various assays.
Comparison with Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hexanoyl sphingosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino dodecanoyl ceramide
Comparison: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine is unique due to its methionine moiety, which imparts specific biochemical properties. Compared to similar compounds, it offers distinct advantages in terms of its interaction with proteins and nucleic acids, making it particularly useful in biological and medical research.
Properties
CAS No. |
162149-69-1 |
|---|---|
Molecular Formula |
C11H12N4O5S |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N4O5S/c1-21-5-4-7(11(16)17)12-6-2-3-8(15(18)19)10-9(6)13-20-14-10/h2-3,7,12H,4-5H2,1H3,(H,16,17)/t7-/m1/s1 |
InChI Key |
PECRLASIPWXZRS-SSDOTTSWSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CSCCC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















